Product packaging for Z-D-2-Nal-OH(Cat. No.:CAS No. 143218-10-4)

Z-D-2-Nal-OH

Cat. No.: B554553
CAS No.: 143218-10-4
M. Wt: 349.4 g/mol
InChI Key: XBRPIBMAJOTVHG-LJQANCHMSA-N
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Description

Contextualization of Z-D-2-Nal-OH as an Unnatural Amino Acid Derivative within Peptide Chemistry

This compound, chemically known as (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid, is classified as an unnatural amino acid derivative. calpaclab.com Unlike the 20 proteinogenic amino acids that are naturally encoded by the genetic code, unnatural amino acids are synthetic constructs. These molecules serve as building blocks in peptide synthesis, offering a way to introduce novel chemical functionalities and structural constraints into peptides. sigmaaldrich.comsigmaaldrich.com this compound is specifically a derivative of D-alanine, featuring a bulky naphthyl group attached to the β-carbon and a benzyloxycarbonyl (Z) protecting group on the amino group. calpaclab.commedchemexpress.comapexbt.comchemsrc.com This Z-group is crucial for its application in solution-phase peptide synthesis. sigmaaldrich.comdv-expert.org

The incorporation of such unnatural amino acids is a key strategy in medicinal chemistry to modulate the properties of peptides. enamine.net Natural peptides often suffer from drawbacks as therapeutic agents, including rapid degradation by proteases and lack of specificity. sigmaaldrich.com The introduction of unnatural residues like this compound can confer resistance to enzymatic degradation, enhance binding affinity to biological targets, and improve bioavailability. sigmaaldrich.comsigmaaldrich.comrsc.org

Table 1: Chemical Properties of this compound

Property Value
CAS Number 143218-10-4
Molecular Formula C21H19NO4
Molecular Weight 349.38 g/mol
Appearance Solid powder
Primary Application Peptide synthesis

Data sourced from multiple chemical suppliers. sigmaaldrich.comdv-expert.orgglbiochem.comsigmaaldrich.com

Significance in the Evolution of Peptide and Peptidomimetic Research

The development and use of unnatural amino acids like this compound have been pivotal in the evolution of peptide and peptidomimetic research. Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved drug-like properties. sigmaaldrich.com They have become increasingly important as therapeutic candidates, including enzyme inhibitors, receptor agonists, and antagonists. sigmaaldrich.com

The incorporation of this compound and similar unnatural amino acids allows for the creation of peptidomimetics with enhanced in-vivo stability and potency. sigmaaldrich.com The bulky naphthyl side chain of this compound can introduce conformational constraints, forcing the peptide backbone into a specific three-dimensional structure. This can lead to a more precise fit with the biological target, thereby increasing selectivity and efficacy. sigmaaldrich.com Furthermore, the non-natural D-configuration of the amino acid contributes to proteolytic resistance, as proteases are typically specific for L-amino acids. nih.gov This increased stability is a critical factor in developing viable peptide-based drugs. rsc.org

Overview of Research Trajectories Involving this compound and Related Analogs

Research involving this compound and its analogs has followed several key trajectories. A primary focus has been its use as a building block in the synthesis of peptide-based drugs and research probes. sigmaaldrich.com Its application in solution-phase peptide synthesis is well-established. sigmaaldrich.comdv-expert.org

Another significant area of research is the design of peptidomimetics with antimicrobial properties. Short cationic peptidomimetics, which often incorporate hydrophobic and cationic residues, are designed to mimic the action of natural antimicrobial peptides (AMPs). nih.gov The hydrophobic nature of the naphthyl group in this compound makes it a suitable component for such designs. These synthetic mimics aim to overcome the challenges associated with natural AMPs, such as stability and toxicity. nih.gov

Furthermore, research extends to the development of chimeric molecules, where a peptide or peptidomimetic component is linked to another functional moiety. acs.org The versatility of unnatural amino acids like this compound allows for their incorporation into these complex structures, which can be designed for targeted drug delivery or as tools for studying biological processes. acs.org The continuous development of new unnatural amino acids, including those with bio-orthogonal tags, is expanding the possibilities for creating novel and effective therapeutic agents. nih.gov

Table 2: Related Amino Acid Derivatives and Analogs

Compound Name Description
H-D-2-Nal-OH The deprotected form of this compound, also an alanine (B10760859) derivative. chemsrc.commedchemexpress.com
Fmoc-D-2-Nal-OH An analog with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in solid-phase peptide synthesis. sigmaaldrich.com
Boc-2-Nal-OH An analog with a tert-butyloxycarbonyl (Boc) protecting group, another common protecting group in peptide synthesis. glpbio.com
Fmoc-L-2-Nal-OH The L-enantiomer of Fmoc-D-2-Nal-OH, used to study stereochemical effects on peptide activity. nih.gov

This table highlights some of the common analogs and their roles in peptide chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO4 B554553 Z-D-2-Nal-OH CAS No. 143218-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRPIBMAJOTVHG-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143218-10-4
Record name Cbz-D-2-Naphthylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Modifications for Z D 2 Nal Oh and Its Derivatives

Established Synthetic Routes for Z-D-2-Nal-OH

The synthesis of this compound typically involves the protection of the amino group of D-2-naphthylalanine with the benzyloxycarbonyl (Cbz) group. D-2-naphthylalanine itself can be synthesized through various methods, including enzymatic transamination of 3-(2-naphthyl)pyruvate with D-glutamate nbinno.com. Once D-2-naphthylalanine is obtained, its N-terminus is protected, commonly using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, to yield this compound chemicalbook.comweeiboo.comnih.gov. This protected amino acid is often prepared as a white to off-white powder and is soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) chemicalbook.com.

Advanced Peptide Synthesis Strategies Incorporating this compound

This compound serves as a crucial building block in both solid-phase and solution-phase peptide synthesis, enabling the introduction of the D-2-naphthylalanine residue into peptide sequences.

In solid-phase peptide synthesis (SPPS), this compound, often as its Fmoc-protected counterpart (Fmoc-D-2-Nal-OH), is coupled to a growing peptide chain attached to a solid support nih.govabclonal.comthermofisher.comchempep.com. The Cbz group, while historically significant in solution-phase synthesis, is less commonly used as the N-terminal protecting group in modern Fmoc-based SPPS due to its removal requiring harsher conditions (e.g., catalytic hydrogenation) compared to the base-labile Fmoc group peptide.com. However, the D-2-naphthylalanine residue itself, derived from protected forms like this compound, can be readily incorporated using standard SPPS protocols. Research has demonstrated the incorporation of D-3-(2-naphthyl)alanine (often derived from protected forms) into complex peptide structures, such as in the synthesis of analogs of the CXCR4 antagonist FC131, utilizing solid-phase techniques nih.govcas.czresearchgate.netgoogle.com.

This compound is well-suited for solution-phase peptide synthesis, where the Cbz group is a commonly employed N-terminal protecting group chemicalbook.compeptide.com. In this approach, this compound is activated and coupled with the free amine terminus of another amino acid or peptide fragment. For instance, this compound has been used in solution-phase coupling reactions with various amine-containing compounds, such as tert-butoxycarbonyl-protected diamines, to form peptide bonds acs.org. The Cbz group can be selectively removed later, typically by catalytic hydrogenation, to allow for further chain elongation or modification.

Derivatization and Analog Generation of this compound

The unique structure of this compound allows for the synthesis of various derivatives and analogs, expanding its utility in medicinal chemistry and peptide research.

While direct modification of the naphthyl side chain of this compound is less commonly detailed, the 2-naphthylalanine moiety itself can be synthesized with variations. Research into unnatural amino acids includes the preparation of 2-naphthylalanine derivatives through methods like asymmetric hydrogenation of dehydroamino acid precursors researchgate.net. These modified amino acids, when protected with groups like Cbz, can then be used in peptide synthesis to create analogs with altered properties. For example, studies have explored the synthesis of dipeptide isosteres incorporating D-3-(2-naphthyl)alanine nih.govacs.org.

This compound, or its deprotected form D-2-naphthylalanine, can be incorporated into cyclic peptide structures. Cyclic peptides often exhibit enhanced conformational stability and resistance to enzymatic degradation compared to their linear counterparts nih.govpeptide.com. The naphthyl group can influence the folding and self-assembly properties of these cyclic peptides nih.gov. For instance, D-2-naphthylalanine has been used in the synthesis of cyclic analogs of neurohypophyseal hormones like oxytocin (B344502) and vasopressin, where its presence contributed to specific biological activities cas.czresearchgate.net. The incorporation into cyclic structures often involves standard peptide coupling and cyclization strategies, either on-resin or in solution, after the linear peptide chain containing the D-2-naphthylalanine residue has been assembled nih.govacs.orgnih.govpeptide.com.

Development of Peptidomimetics Utilizing this compound Scaffolds

The design of peptidomimetics aims to overcome the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation, poor oral bioavailability, and lack of target specificity sigmaaldrich.comescholarship.orgresearchgate.net. Unnatural amino acids (UAAs) like this compound are instrumental in this endeavor, serving as versatile scaffolds that can confer improved pharmacological profiles sigmaaldrich.comnih.gov. This compound is an alanine (B10760859) derivative characterized by the presence of a naphthyl group at the beta-carbon position, specifically a 2-naphthyl substituent medchemexpress.comchemsrc.com. This structural feature significantly increases the hydrophobicity and steric bulk of the amino acid residue compared to natural amino acids like alanine or even phenylalanine frontiersin.orgmdpi.commdpi.com.

The naphthyl moiety in this compound can engage in critical interactions within biological targets, such as pi-pi stacking and hydrophobic interactions, which are vital for binding affinity and selectivity frontiersin.orgdrugdesign.org. By strategically incorporating this compound into peptide sequences, researchers can fine-tune the structure-activity relationships (SAR) of potential drug candidates, potentially transforming agonists into antagonists or enhancing binding potency nih.gov. For instance, peptidomimetics incorporating β-naphthylalanine (Nal) residues have been developed, such as Nal-P-113, which exhibits salt resistance, demonstrating the utility of naphthylalanine derivatives in creating robust peptide mimetics frontiersin.org. In this context, the this compound residue acts as a key structural element, or "scaffold," within the peptidomimetic chain, contributing to conformational constraints and presenting essential pharmacophoric features sigmaaldrich.comescholarship.orgnih.gov.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical NameThis compound chemsrc.com
CAS Number143218-10-4 chemsrc.com
Molecular FormulaC21H19NO4 chemsrc.com
Molecular Weight349.38 chemsrc.com
ClassificationAlanine derivative medchemexpress.comchemsrc.com

Table 2: Examples of Naphthylalanine (Nal) in Peptidomimetics

Peptidomimetic NameKey FeatureRole of Nal ResidueSource
Nal-P-113Salt-resistant peptidomimeticSubstitution of histidine residues with β-naphthylalanine to enhance properties frontiersin.org

Emerging Synthetic Strategies for this compound Based Chemical Entities

The synthesis of chemical entities incorporating this compound primarily focuses on its efficient and stereoselective incorporation into peptide or peptidomimetic structures. While this compound is readily available commercially, indicating established synthetic routes for the molecule itself, emerging strategies are centered on its advanced application in complex molecular assembly.

Solid-Phase Peptide Synthesis (SPPS): Modern peptidomimetic synthesis largely employs SPPS techniques. This method allows for the sequential addition of amino acid building blocks, including UAAs like this compound, to a solid support, facilitating the construction of complex peptide chains jocpr.com. Advancements in SPPS resins, linkers, and automated synthesizers continue to enhance the efficiency and scope of peptidomimetic production.

Advanced Coupling Reagents and Methods: The formation of amide bonds during peptide synthesis is crucial, and modern chemistry utilizes highly efficient coupling reagents to minimize racemization and maximize yields. Reagents such as HATU, HOBt, and EDC, often used in conjunction with bases like DIEA or TEA, are standard for incorporating UAAs like this compound escholarship.org. Emerging strategies focus on developing even more efficient, cost-effective, and environmentally benign coupling systems.

Stereoselective Synthesis and Incorporation: Maintaining the correct stereochemistry, particularly the D-configuration of this compound, is critical for biological activity. Emerging synthetic approaches emphasize stereoselective synthesis of the UAA itself and its stereospecific incorporation into peptide chains, preventing epimerization during coupling reactions.

Combinatorial Chemistry and Library Synthesis: High-throughput synthesis methodologies, including combinatorial chemistry, enable the rapid generation of diverse libraries of peptidomimetics that incorporate this compound and other UAAs. This approach accelerates the discovery of lead compounds by exploring a broad chemical space, representing a key emerging strategy in drug discovery sigmaaldrich.com.

Table 3: Representative Dipeptide Synthesis Yields Incorporating Modified Amino Acids

Coupling Reagent SystemYield (%)Example Dipeptide SynthesisSource
EDC/HOBt73Z-Lys(Boc)-Thr(t-But)-OH escholarship.org
DEPBT/TEA85Z-Lys(Boc)-Val-OH escholarship.org

These synthetic advancements allow for the precise construction of peptidomimetics, enabling the exploration of this compound's full potential in therapeutic applications.

Biological Activity and Mechanistic Investigations of Z D 2 Nal Oh Based Constructs

Enzyme Inhibition Profiles and Kinetics of Z-D-2-Nal-OH Derived Compounds

Currently, there is a lack of specific data in the public domain detailing the enzyme inhibition profiles and kinetics of compounds directly derived from this compound. While the synthesis of peptides and peptidomimetics is a broad field, studies focusing on the targeted inhibition of specific enzymes using this compound containing constructs, including the identification of enzyme targets, characterization of inhibition mechanisms, and determination of inhibition constants (Kᵢ) and IC₅₀ values, have not been extensively reported in available scientific literature.

Identification of Specific Enzyme Targets

Characterization of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive)

Without identified enzyme targets and relevant studies, the characterization of inhibition mechanisms for this compound based constructs remains undetermined.

Determination of Inhibition Constants (Kᵢ) and IC₅₀ Values

Quantitative data on the inhibition constants (Kᵢ) and half maximal inhibitory concentrations (IC₅₀) for this compound derived enzyme inhibitors are not present in the current body of scientific literature.

Receptor Interaction Dynamics and Signaling Modulation

In contrast to enzyme inhibition, the role of the D-2-naphthylalanine moiety, the core of this compound, in receptor binding and signaling has been explored, particularly in the context of G-protein coupled receptors (GPCRs). The introduction of this residue has been shown to be a critical factor in determining the pharmacological profile of synthetic peptides, often converting agonists into antagonists.

Identification of Target Receptors and Binding Affinities

Research has identified that peptides incorporating the D-2-naphthylalanine (D-Nal) residue can exhibit high affinity for specific melanocortin and chemokine receptors.

Cyclic disulfide α-melanocyte stimulating hormone (α-MSH) analogues containing D-Nal have been found to possess high affinity and selectivity for the melanocortin-4 receptor (MC4R) nih.gov. The bulky aromatic side chain of D-Nal is thought to play a significant role in the peptide-receptor interaction, potentially by penetrating deeper into the lipid bilayer of the cell membrane where the receptor is located nih.gov.

Furthermore, investigations into small cyclic peptides have shown that analogues of FC131, which contain a D-2-naphthylalanine residue, act as antagonists for the CXCR4 receptor, a key receptor in HIV entry and cancer metastasis nih.gov.

While precise Kᵢ or IC₅₀ values for this compound itself are not provided, studies on peptides containing the D-Nal moiety provide insight into the binding affinities of these constructs. For instance, competition binding experiments with a radiolabeled α-MSH analogue on cells expressing human melanocortin receptors demonstrated that a peptide containing D-Nal(2')⁷, PG-990, exhibited weak binding in the micromolar range to both MC3R and MC4R acs.org.

Table 1: Binding Affinities of D-2-Naphthylalanine Containing Peptides

Compound Target Receptor Binding Affinity (IC₅₀/Kᵢ)
PG-990 hMC3R Micromolar range acs.org
PG-990 hMC4R Micromolar range acs.org

Analysis of Agonist and Antagonist Activities

A significant finding in the study of D-2-naphthylalanine-containing peptides is the common "switch" from agonist to antagonist activity upon its incorporation.

Specifically, the substitution of a D-Phenylalanine at position 7 with a D-2-naphthylalanine (DNal(2')⁷) in melanocortin peptides consistently results in antagonist activity at both the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors nih.gov. This suggests that the larger naphthyl group introduces a steric hindrance or a conformational change that prevents receptor activation while maintaining binding. Studies have shown that peptides with this modification, which were previously reported as MC3R-specific agonists, were in fact antagonists or had no significant agonist activity at this receptor acs.orgnih.gov.

Similarly, synthetic analogues of the small molecule CXCR4 antagonist FC131, where a dipeptide mimic containing D-3-(2-naphthyl)alanine was incorporated, retained their CXCR4-antagonistic activity nih.gov. This highlights the utility of the D-Nal moiety in the design of receptor antagonists.

Table 2: Agonist/Antagonist Profile of D-2-Naphthylalanine Containing Peptides

Peptide Backbone Position of D-Nal Target Receptor Activity Profile
Melanocortin Peptide 7 hMC3R Antagonist nih.gov
Melanocortin Peptide 7 hMC4R Antagonist nih.gov

Investigation of Downstream Signaling Pathways

The precise downstream signaling pathways modulated by this compound (N-Cbz-D-2-naphthylalanine) as a standalone compound are not extensively detailed in publicly available research. However, insights can be drawn from studies on molecules incorporating the D-2-naphthylalanine (D-2-Nal) residue. The biological activity of such constructs, particularly in the context of cytotoxicity, suggests the involvement of pathways that regulate cell viability and apoptosis.

Research on ascidiacyclamide (B1665190) analogues, which are cyclic peptides, has shown that the inclusion of a D-2-naphthylalanine residue can induce significant conformational changes in the parent molecule. These structural alterations are correlated with enhanced cytotoxic effects against cancer cell lines, such as human promyelocytic leukemia (HL-60) cells. nih.gov The cytotoxic activity of these D-2-Nal-containing analogues points towards the activation of intracellular signaling cascades that lead to programmed cell death.

While the specific signaling molecules and pathways were not fully elucidated in the context of these particular analogues, cytotoxic agents commonly trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key signaling proteins involved in these pathways include caspases (initiator and executioner), Bcl-2 family proteins that regulate mitochondrial outer membrane permeabilization, and tumor suppressor proteins like p53. It is plausible that constructs based on this compound could influence the expression or activity of these or other related signaling components, ultimately leading to the observed cytotoxic outcomes. Further research is necessary to delineate the precise downstream signaling events initiated by this compound based constructs.

Role in Protein-Protein Interaction Modulation

The incorporation of the this compound moiety into peptide structures plays a significant role in the modulation of protein-protein interactions (PPIs). The bulky and aromatic nature of the naphthyl group is a key feature that can be leveraged in the design of peptide-based inhibitors or modulators of PPIs. These interactions are fundamental to numerous biological processes, and their dysregulation is often implicated in disease. frontiersin.org

The 2-naphthylalanine residue, a core component of this compound, is often utilized as a substitute for naturally occurring aromatic amino acids like tryptophan or a modified phenylalanine in peptide design. nih.gov This substitution can serve several purposes in the context of PPI modulation:

Stabilization of Secondary Structures: Aromatic interactions involving the naphthyl group can help to stabilize specific peptide conformations, such as β-hairpins. nih.govresearchgate.net By enforcing a particular three-dimensional structure, the peptide can more effectively mimic a binding epitope of a protein, thereby enhancing its affinity and specificity for the target protein in a PPI. researchgate.net

Mimicking "Hot Spot" Residues: Many protein-protein interfaces are characterized by a few key amino acid residues, often referred to as "hot spots," that contribute the majority of the binding energy. The properties of the D-2-naphthylalanine in this compound make it a suitable candidate for mimicking such hot spot residues, particularly those involving bulky aromatic side chains.

An example of the application of a related moiety, N-Fmoc-3-(2-naphthyl)-D-alanine, is in the preparation of tetrapeptide inhibitors of the BRCA1 protein. fishersci.ca This highlights the utility of the D-2-naphthylalanine scaffold in creating molecules designed to interfere with specific PPIs.

The table below summarizes the key characteristics of the D-2-naphthylalanine residue relevant to its role in modulating protein-protein interactions.

Feature of D-2-NaphthylalanineImplication for Protein-Protein Interaction Modulation
Bulky Aromatic Side Chain Facilitates strong hydrophobic and van der Waals interactions at the PPI interface.
Planar Naphthyl Group Promotes π-π stacking interactions with aromatic residues on the target protein.
Conformational Rigidity Can help to pre-organize the peptide inhibitor into a bioactive conformation, reducing the entropic penalty of binding.
Increased Hydrophobicity Can enhance binding to hydrophobic pockets on the target protein surface.

Based on the comprehensive search conducted, "this compound" (CAS Number: 143218-10-4) is identified primarily as an alanine (B10760859) derivative and is commercially available as a reagent for peptide synthesis chemsrc.commedchemexpress.commedchemexpress.comcreative-peptides.comdv-expert.org. The available information describes it as having potential ergogenic supplement properties, influencing anabolic hormones, exercise fuel supply, mental performance, and muscle damage prevention, as referenced in a review on amino acid derivatives chemsrc.commedchemexpress.commedchemexpress.com.

However, the searches did not yield specific preclinical research findings, in vitro or in vivo data, or detailed therapeutic applications directly linked to "this compound" that would allow for the generation of an article structured according to the provided outline. Specifically, there is a lack of documented research on its:

In vitro pharmacological evaluation, including cell-based assay development and screening, and target engagement studies ambeed.comambeed.comchemsrc.comgoogle.com.

In vivo pharmacological characterization in disease models, including its activity in specific pathophysiological conditions (e.g., anti-inflammatory, anti-tumor).

Biomarker identification and validation in preclinical studies.

Evaluation of specific therapeutic applications medchemexpress.com.

The citation numbers provided in the original request were not directly linked to specific studies detailing the preclinical research of "this compound" in the areas outlined. Consequently, it is not possible to generate the detailed, informative, and scientifically accurate article with data tables as requested, adhering strictly to the provided outline and the requirement for detailed research findings.

Preclinical Research and Therapeutic Potential of Z D 2 Nal Oh Derived Agents

Evaluation of Specific Therapeutic Applications of Z-D-2-Nal-OH Derivatives

Therapeutic Utility in Neuropathic Pain Management

Neuropathic pain, a complex and often debilitating condition arising from damage to the somatosensory nervous system, presents a significant unmet medical need. Preclinical research in this area often focuses on understanding the neural circuits involved and identifying molecules that can modulate these pathways. While specific studies directly linking this compound derived agents to neuropathic pain are not prominently featured in the initial search results, the broader field of pain research highlights the importance of amino acid derivatives and peptidomimetics in modulating pain signaling.

Studies in preclinical models of neuropathic pain emphasize the need for clinically relevant assessment endpoints that can translate findings from animal studies to human trials nih.govresearchgate.net. For instance, the development of analgesics for neuropathic pain has been hampered by a mismatch between preclinical and clinical trial endpoints nih.gov. Research into compounds that can reverse nociception and allodynia in animal models is crucial. For example, gabapentin (B195806) and pregabalin, while effective for some, show limitations, indicating a need for novel therapeutic strategies nih.govresearchgate.netresearchgate.net. The exploration of novel amino acid derivatives, which could potentially mimic or modulate endogenous pain-regulating peptides, remains an active area of investigation. The structural features of D-2-naphthylalanine, for instance, have been incorporated into various peptide analogs to enhance stability or modify receptor binding in different biological contexts nih.gov. However, specific data on this compound derivatives in neuropathic pain models were not found in the provided search results.

Applications in Immune Disorders

Research into autoimmune diseases highlights the concept of "pre-clinical autoimmunity," where immune dysregulation occurs before symptomatic disease onset autoimmuneinstitute.orgnih.govsciencedaily.com. Strategies to prevent or reverse these processes are actively pursued. For example, novel peptide-MHC-based nanomedicines (Navacims) have shown promise in preclinical models of autoimmune liver diseases, demonstrating the ability to reprogram T cells into disease-suppressing regulatory T (TR1) cells without impairing general immunity parvustx.com. This approach underscores the potential of precisely engineered peptide derivatives to target specific immune pathways. Additionally, research into antimicrobial peptides (AMPs) has explored modifications, including the replacement of amino acids with unnatural ones like β-naphthylalanines, to enhance activity and stability, suggesting a broader applicability of modified amino acid structures in modulating biological systems, including immune responses nih.gov. However, specific preclinical data on this compound derivatives in the context of immune disorders were not found.

Exploration in Oncology Research

The field of oncology is continuously seeking novel agents to combat cancer, with a significant focus on targeted therapies and immunotherapies. While direct research on this compound in cancer is not evident in the provided search snippets, the structural components, particularly naphthylalanine derivatives, have appeared in broader chemical research relevant to cancer.

Antisense oligonucleotides (ASOs) targeting specific genes, such as TGF-β2, have shown efficacy in inhibiting tumor proliferation, metastasis, and angiogenesis in preclinical pancreatic cancer models nih.gov. mRNA vaccines are also being investigated for their potential in cancer immunotherapy by activating the immune system against tumor antigens nih.gov. Furthermore, research into novel anticancer agents includes the development of conjugates and derivatives that target specific cellular pathways or exhibit cytotoxic effects. For instance, while not directly related to this compound, studies on other derivatives, such as nitrogen-substituted oleanolic acid derivatives, have shown potential anti-inflammatory and anti-neuroinflammatory effects, which can be relevant in the tumor microenvironment nih.gov. Similarly, research into other chemical classes, like substituted pyrimidines and uracils, aims to develop antiproliferative agents, with quantitative structure-activity relationships (QSAR) being used to predict efficacy irb.hr. The incorporation of unnatural amino acids, such as naphthylalanines, into peptide mimetics has also been explored in the context of developing inhibitors for viral proteases, indicating a versatility of these building blocks in medicinal chemistry nih.gov. However, specific preclinical findings for this compound derivatives in oncology were not identified in the provided search results.

Data Tables

Due to the limited specific information directly linking "this compound" to the specified therapeutic areas in the provided search results, comprehensive data tables detailing its preclinical findings cannot be generated. The search results provided broader context on related chemical classes and therapeutic strategies.

Compound List

this compound

D-2-naphthylalanine (D-2-Nal)

N-benzyloxycarbonyl-D-2-naphthylalanine (Cbz-d-naphthylalanine)

Peptidomimetics

Antisense Oligonucleotides (ASOs)

mRNA vaccines

Nitrogen-substituted oleanolic acid derivatives

Antimicrobial peptides (AMPs)

Navacims

Uracil derivatives

Pyrimidine derivatives

NEO212 (Temozolomide and Perillyl Alcohol conjugate)

Denosumab

Advanced Research Methodologies Applied to Z D 2 Nal Oh Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling employ theoretical methods and computer simulations to study molecular structures, properties, and interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, typically involving a ligand (like Z-D-2-Nal-OH) and a biological target (e.g., a protein receptor). This process helps in understanding binding modes and affinities. Molecular dynamics (MD) simulations extend this by modeling the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of ligand-target complexes, conformational changes, and stability. These simulations can reveal how this compound might interact with specific biological targets at an atomic level, including the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions. nih.govresearchgate.netacs.org

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or pharmacological activity. By systematically modifying different parts of the this compound molecule and observing the resulting changes in activity, researchers can identify key structural features responsible for its effects. This iterative process helps in optimizing the compound's potency, selectivity, and other desirable properties. mdpi.comupm.esconicet.gov.arcopernicus.orgkau.edu.sa

Building upon SAR findings and computational modeling, rational design involves the deliberate synthesis of analogs (structurally related compounds) of this compound. This approach leverages existing knowledge to create new molecules with potentially improved or altered properties, such as enhanced binding affinity, better pharmacokinetic profiles, or reduced off-target effects. nicoyalife.com

Biophysical Techniques for Interaction Analysis

Biophysical techniques provide experimental data on molecular interactions, complementing computational predictions.

Surface Plasmon Resonance (SPR) is a label-free, real-time technique used to study molecular interactions. In an SPR experiment, one molecule (ligand) is immobilized on a sensor surface, and the binding of another molecule (analyte) from solution is detected by measuring changes in the refractive index near the surface. SPR can quantify binding affinities (KD) and kinetic parameters, such as association (kon) and dissociation (koff) rate constants, providing a detailed understanding of the binding process. nih.govstackexchange.combioisi.ptacs.orgrsc.orgnams-annals.in

Isothermal Titration Calorimetry (ITC) is a highly sensitive, label-free technique that directly measures the heat released or absorbed during a binding event. This allows for the comprehensive thermodynamic characterization of molecular interactions, including binding affinity (KA), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). ITC provides fundamental insights into the energetic drivers of binding, enabling a deeper understanding of molecular recognition. mdpi.comupm.escureffi.orgharvard.eduduke.edu

Future Perspectives and Research Directions for Z D 2 Nal Oh

Integration of Z-D-2-Nal-OH into Multifunctional Bioconjugates

The ability to create molecules with combined functionalities is a cornerstone of modern drug discovery and biomaterials science. This compound can serve as a versatile component in such endeavors.

Enhanced Peptide Stability and Activity: The incorporation of D-amino acids, such as this compound, into peptide sequences is a well-established strategy to increase resistance against proteolytic degradation, thereby prolonging in vivo half-life and improving bioavailability. The naphthyl side chain can also influence peptide conformation and enhance binding affinity to biological targets through hydrophobic and π-π interactions. Future research could explore the synthesis of therapeutic peptides incorporating this compound for applications ranging from enzyme inhibition to receptor modulation.

Bioconjugation for Targeted Applications: The carbobenzyloxy (Z) protecting group on the N-terminus of this compound can be selectively removed, enabling its conjugation to a variety of biomolecules, including proteins, antibodies, or nanoparticles. This process, known as bioconjugation, can yield multifunctional agents. Emerging techniques, such as photoredox catalysis, offer new pathways for site-specific bioconjugation, potentially allowing this compound to be attached to under-utilized amino acid residues on proteins. Such bioconjugates could be designed as targeted therapeutics or diagnostic agents.

Development of this compound for Targeted Delivery Systems

The precise delivery of therapeutic agents to specific sites within the body is crucial for maximizing efficacy and minimizing side effects. This compound can contribute to the development of advanced drug delivery systems.

Peptide-based Targeting Ligands: Peptides incorporating this compound can be engineered as targeting ligands. The naphthyl moiety could be optimized to enhance binding specificity to cell surface receptors overexpressed on disease sites, such as cancer cells. These peptide conjugates could then serve as carriers for cytotoxic drugs, imaging agents, or gene therapy vectors, directing them specifically to the intended target.

Nanocarrier Functionalization: this compound can be incorporated into the design of nanocarriers, either as a structural component or as a surface functionalization agent. For instance, peptides containing this compound could be grafted onto nanoparticle surfaces to improve their targeting capabilities, cellular uptake, or stability in biological environments. The inherent stability of D-amino acids could be particularly beneficial in maintaining the integrity of nanocarriers during circulation.

Exploration of Novel Biological Targets for this compound Derivatives

The unique chemical structure of this compound suggests potential interactions with various biological molecules, opening avenues for discovering new therapeutic targets.

Enzyme Inhibition and Modulation: Non-canonical amino acids, including D-amino acids, are known to act as enzyme inhibitors or modulators of enzyme activity. Derivatives of this compound could be synthesized and screened for their ability to inhibit enzymes implicated in disease pathways, such as proteases or kinases. Structure-activity relationship (SAR) studies would be essential to optimize inhibitory potency and selectivity.

Protein-Ligand Interactions: The aromatic naphthyl group in this compound provides a scaffold for investigating protein-ligand interactions. Its ability to engage in hydrophobic and π-stacking interactions makes it a candidate for binding to pockets within target proteins. Research could focus on identifying specific protein targets that bind this compound or its peptide conjugates, potentially revealing new therapeutic strategies.

Bioorthogonal Chemistry Applications: While not extensively documented for this compound itself, the broader field of bioorthogonal chemistry offers powerful tools for bioconjugation, imaging, and targeted therapy. If this compound or its derivatives can be modified to incorporate bioorthogonal handles (e.g., azides or alkynes), they could be integrated into advanced molecular imaging or drug delivery systems, such as pretargeted therapies.

Addressing Research Gaps and Challenges in this compound Research

To fully realize the potential of this compound, several research gaps and challenges need to be addressed.

Limited In Vivo Data: Current research primarily focuses on the synthetic utility of this compound. There is a significant lack of data regarding its in vivo behavior, pharmacokinetics, and specific biological activities. Future studies must prioritize in vitro and in vivo evaluations to establish its efficacy and safety profile for therapeutic applications.

Comprehensive SAR Studies: Detailed structure-activity relationship (SAR) studies are needed to systematically investigate how modifications to the this compound structure influence its biological interactions, stability, and delivery characteristics. This will guide the rational design of optimized derivatives.

Integration with Advanced Technologies: Exploring the synergy between this compound derivatives and emerging technologies, such as artificial intelligence (AI) for drug discovery, advanced nanorobotic delivery systems, and novel bioconjugation methods, could unlock unprecedented applications and accelerate the development process.

Q & A

Basic: What are the key considerations for synthesizing and purifying Z-D-2-Nal-OH?

Synthesis of this compound requires stereochemical control due to its D-configuration. The benzyloxycarbonyl (Z) group is commonly used to protect the amino moiety during solid-phase peptide synthesis (SPPS). Key steps include:

  • Coupling : Use of carbodiimide activators (e.g., DCC or EDC) to link the Z-protected amino acid to the resin.
  • Deprotection : Cleavage of the Z-group with hydrogenolysis (H₂/Pd) or acidic conditions (TFA) while preserving stereochemistry.
  • Purification : Reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% TFA) to achieve >95% purity. Solubility in NaOH (pH 8) aids in handling .

Basic: How is this compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :
    • HPLC : Retention time comparison with standards; purity assessment via UV detection (λ = 214 nm for peptide bonds).
    • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (theoretical: 215.25 g/mol).
    • NMR : ¹H and ¹³C NMR to verify stereochemistry (e.g., D-configuration via chiral column validation) and absence of byproducts .
  • Documentation : Follow Beilstein Journal guidelines for reproducibility, including detailed experimental protocols in supplementary materials .

Advanced: How to design experiments to study this compound’s role in modulating peptide-receptor interactions?

Use the P-E/I-C-O framework :

  • Population (P) : Target receptors (e.g., GPCRs or enzyme active sites).
  • Exposure/Intervention (E/I) : Introduce this compound into peptide sequences via SPPS.
  • Comparison (C) : Compare binding affinity (e.g., IC₅₀) with L-enantiomers or unmodified peptides.
  • Outcome (O) : Quantify changes in receptor activation via fluorescence polarization or SPR assays.
    Justification: This design isolates stereochemical effects while controlling for solvent/buffer variables (e.g., pH 8 NaOH solutions) .

Advanced: How to resolve contradictions in this compound’s reported bioactivity data?

Common discrepancies arise from:

  • Enantiomeric Purity : Verify via chiral HPLC; even 2% L-contamination can skew results.
  • Buffer Conditions : Ionic strength (e.g., NaCl concentration) may alter peptide conformation.
  • Cell Model Variability : Use isogenic cell lines and include positive controls (e.g., known agonists).
    Method: Apply triangulation by cross-validating data from SPR, cellular assays, and computational docking .

Advanced: What novel applications exist for this compound in peptide engineering?

  • Neurobiology : Incorporation into neuropeptide analogs (e.g., substance P) to study blood-brain barrier penetration.
  • Enzyme Studies : Use as a substrate analog in protease specificity assays (e.g., HIV-1 protease).
  • Material Science : Modify self-assembling peptides for biocompatible hydrogels.
    Support: Structural analogs like Z-D-Trp-OH have demonstrated utility in similar contexts .

Basic: What are the recommended storage and handling protocols for this compound?

  • Storage : -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar).
  • Solubility : Prepare stock solutions in NaOH (pH 8) with sonication; avoid freeze-thaw cycles.
  • Safety : Wear nitrile gloves and PPE; refer to SDS for acute toxicity (oral LD₅₀ > 2000 mg/kg) and disposal guidelines .

Advanced: How does this compound compare to structurally related amino acid derivatives in stability assays?

  • Steric Effects : The 2-naphthyl group increases hydrophobicity vs. phenylalanine analogs, impacting protease resistance.
  • Thermal Stability : Assess via differential scanning calorimetry (DSC); compare Tm values with Z-D-1-Nal-OH.
  • Oxidative Stability : Monitor under accelerated conditions (H₂O₂ exposure) using LC-MS .

Advanced: What ethical and regulatory considerations apply to this compound research?

  • Non-Human Studies : Follow institutional biosafety protocols (e.g., BSL-2 for peptide handling).
  • Data Integrity : Adhere to Beilstein Journal standards for raw data archiving and reproducibility.
  • Compliance : Document SAR studies for potential patent applications, avoiding medical claims without validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.